2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Synthetic methodology Knoevenagel condensation Menin-MLL inhibitor intermediate

Laboratories sourcing intermediates for menin-MLL inhibitor programmes face route re-validation risks when substituting analogs. CAS 6517-69-7 is the exact building block used in the published M-89 discovery route (J. Med. Chem. 2019), delivering a Kd of 1.4 nM. • Proven synthetic fidelity-avoids re-optimisation of 4-step route • Crystalline solid (MP 81°C) simplifies aliquoting and GLP storage • Min. 95% purity, HPLC-verified; scalable from commodity precursors (95% condensation yield)

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
CAS No. 6517-69-7
Cat. No. B1330030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile
CAS6517-69-7
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1=C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H20N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10H,11-14,16H2
InChIKeyFYLYJFHTUXMPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile: Product Overview


2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS 6517-69-7) is a benzylpiperidine derivative featuring an ylidene-bridged α-phenylacetonitrile moiety. With molecular formula C20H20N2 and a molecular weight of 288.39 g·mol⁻¹, it is a crystalline solid (melting point 81 °C) exhibiting moderate to high lipophilicity (LogP 3.5–4.16) and a predicted pKa of 7.11 ± 0.20 [1]. The compound is primarily utilised as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor in the structure-based discovery of menin-MLL protein–protein interaction inhibitors, where it serves as a key building block en route to high-affinity clinical candidates [2].

Why 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile Outperforms Analogs


The α-phenyl substituent on the acetonitrile moiety of CAS 6517-69-7 is not a minor structural variation; it fundamentally alters the compound's physicochemical profile, synthetic utility, and downstream application scope. Compared to non-phenylated analogs such as 2-(1-benzylpiperidin-4-ylidene)acetonitrile (CAS 55022-82-7), the target compound exhibits approximately 30-fold higher lipophilicity (LogP 3.5–4.16 vs. 2.30–2.67) and a boiling point elevated by over 100 °C, reflecting the additional aromatic ring's contribution to molecular volume and intermolecular interactions [1]. The hydrochloride salt (CAS 6599-09-3) alters solubility and ionisation behaviour, while the saturated analog 2-(1-benzylpiperidin-4-yl)acetonitrile (CAS 78056-67-4) lacks the ylidene double bond, eliminating the conjugated π-system essential for certain cycloaddition and cross-coupling chemistries [2]. These differences mean that substituting any in-class analog into a validated synthetic route—particularly the menin-MLL inhibitor pathway—would require complete re-optimisation of reaction conditions, purification protocols, and analytical methods, with no guarantee of equivalent downstream potency [3].

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile: Quantitative Comparator Evidence


Synthesis Yield Advantage Over Malononitrile Routes

The target compound is obtained in 95% yield via sodium methoxide-mediated condensation of N-benzyl-4-piperidone with phenylacetonitrile in methanol, as documented in the experimental supporting information of the M-89 menin inhibitor discovery programme [1]. By contrast, the closest analog prepared via Knoevenagel condensation—2-(1-benzylpiperidin-4-ylidene)malononitrile using malononitrile as the active methylene component—is reported in a dedicated synthetic methodology study (Synthetic Communications, 2003) where yields for 4-substituted N-benzyl-piperidines via malononitrile condensation typically range from 60–85% after optimisation [2]. The 10–35 percentage-point yield differential translates directly into reduced raw material cost per gram of isolated product when scaled.

Synthetic methodology Knoevenagel condensation Menin-MLL inhibitor intermediate

Lipophilicity Advantage Over Non-Phenylated Analog

The target compound exhibits a calculated LogP of 3.5 (Molaid) to 4.16 (SIELC), consistent with its dual aromatic ring system [1][2]. The closest non-phenylated analog, 2-(1-benzylpiperidin-4-ylidene)acetonitrile (CAS 55022-82-7), has a LogP of 2.30 (ACD/Labs via ChemSpider) to 2.67 (BioChemSafeBuy) . The ΔLogP of approximately 1.2–1.86 units corresponds to a roughly 16- to 72-fold difference in octanol-water partition coefficient, placing the target compound squarely within the optimal CNS drug-like LogP window (2–5) while the comparator borders on the lower limit for passive blood-brain barrier permeation.

Lipophilicity Drug-likeness BBB permeability prediction

Crystalline Solid Form Differentiation

The target compound is a crystalline solid with a melting point of 81 °C . The closest non-phenylated analog (CAS 55022-82-7) melts at 90 °C (ChemBlink) or 93–94 °C (ChemBase), while the ethyl cyanoacetate analog (CAS 1463-52-1) melts at 64–67 °C [1]. The target's intermediate melting point, combined with its crystalline nature (as opposed to the saturated analog CAS 78056-67-4, which is a liquid at room temperature), provides a favourable balance between solid-state stability and processability during formulation or recrystallisation [2]. The boiling point of 464.0 °C (predicted) is substantially higher than that of CAS 55022-82-7 (361.7 °C), reflecting the additional phenyl ring's contribution to molecular weight and van der Waals interactions .

Crystallinity Formulation development Solid-state characterisation

Validated Intermediate for M-89 Menin Inhibitor

CAS 6517-69-7 is explicitly documented as a reactant in the synthesis of menin-MLL inhibitors culminating in compound 42 (M-89), one of the most potent menin inhibitors reported to date [1]. M-89 binds menin with a Kd of 1.4 nM, inhibits cell growth in MV4;11 and MOLM-13 MLL-fusion leukemia cell lines with IC50 values of 25 nM and 55 nM respectively, and demonstrates >100-fold selectivity over the HL-60 leukemia cell line lacking MLL fusion [2]. By contrast, the non-phenylated analog (CAS 55022-82-7) lacks the α-phenyl substitution required to elaborate the full menin-binding pharmacophore, and no literature reports its use in generating menin inhibitors with comparable potency [3]. The saturated analog (CAS 78056-67-4) similarly cannot serve as a direct replacement in the M-89 synthetic route, as the ylidene double bond is essential for subsequent chemical transformations in the published pathway.

Menin-MLL inhibition Acute leukemia Targeted protein-protein interaction

Pre-Validated HPLC Method (Newcrom R1)

A specific reversed-phase HPLC method has been developed and published for CAS 6517-69-7 on a Newcrom R1 column (SIELC), using a mobile phase of acetonitrile, water, and phosphoric acid, with formic acid substitution for mass-spectrometry compatibility [1]. This method is scalable from analytical to preparative scale, suitable for impurity isolation, and applicable to pharmacokinetic studies [1]. In contrast, no dedicated, publicly documented HPLC method exists for the non-phenylated analog (CAS 55022-82-7) or the saturated analog (CAS 78056-67-4) on the same column chemistry [2]. The availability of a pre-validated analytical method reduces method development time by an estimated 2–4 weeks for laboratories procuring the compound for GLP or GMP environments.

HPLC method validation Quality control Pharmacokinetic analysis

pKa and Ionization State Differentiation

The target compound has a predicted pKa of 7.11 ± 0.20, placing its conjugate acid-base equilibrium within 0.3 log units of physiological pH (7.4) . At pH 7.4, approximately 66% of the compound is predicted to be in the neutral free-base form, with 34% protonated, enabling tunable solubility and membrane permeability as a function of microenvironment pH . The non-phenylated analog (CAS 55022-82-7) has a LogD at pH 7.4 of 2.05, with a significantly lower ACD/LogP of 2.30, and its pKa is not publicly reported in authoritative databases . The cyanoacetate analog (CAS 1463-52-1) has a LogP of 2.60, and its ester functionality introduces additional polarity that further differentiates its ionisation profile from the target's purely nitrile-aromatic character [1].

Ionisation state pH-dependent solubility Receptor binding prediction

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile: Procurement Applications


Menin-MLL Inhibitor Development

CAS 6517-69-7 is the preferred starting material for medicinal chemistry programmes targeting the menin-MLL protein-protein interaction. As documented in the M-89 discovery programme (J. Med. Chem. 2019), this intermediate provides direct access to the benzylpiperidine-ylidene-phenyl pharmacophore that engages the menin central cavity. The published synthetic route using this compound delivers M-89 with a Kd of 1.4 nM and cellular IC50 values of 25–55 nM in MLL-fusion leukemia lines . Procurement of this specific CAS number ensures synthetic fidelity to the published route, avoiding the route-scouting and SAR re-validation burden that would be required if a non-phenylated (CAS 55022-82-7) or saturated (CAS 78056-67-4) analog were used as a substitute [1].

CNS Drug Discovery with Optimised Lipophilicity

For central nervous system (CNS) drug discovery programmes where passive blood-brain barrier permeability is desired, CAS 6517-69-7 provides a LogP of 3.5–4.16, positioning it favourably within the established CNS drug-like LogP window of 2–5 [1]. The non-phenylated analog (CAS 55022-82-7) has a LogP of 2.30–2.67, which falls at the lower boundary and may be insufficient for reliable passive permeation [2]. Additionally, the compound's predicted pKa of 7.11 enables pH-dependent ionisation tuning near physiological pH, a property that can be exploited for lysosomal trapping or pH-sensitive release in the CNS microenvironment . This combination of lipophilicity and ionisability is not available from any in-class comparator with publicly documented data.

Scalable Intermediate Procurement with Pre-Validated QC

Laboratories requiring a scalable, analytically characterised intermediate for multi-gram synthesis programmes benefit from the availability of a vendor-certified purity specification (Min. 95%) and a published, column-specific HPLC method (Newcrom R1, SIELC) for CAS 6517-69-7 [1]. The 95% synthesis yield reported for its condensation from commodity starting materials (N-benzyl-4-piperidone and phenylacetonitrile) translates to a favourable cost-of-goods profile at scale [2]. The crystalline solid form (MP 81 °C) simplifies aliquoting and storage compared to the liquid saturated analog (CAS 78056-67-4), reducing solvent evaporation and container adhesion losses during long-term inventory management [3]. These features collectively reduce the total cost of ownership for procurement in GLP and GMP environments.

Focused Library Synthesis on α-Phenyl Ylidene Piperidine Scaffold

The α-phenyl substituent on the ylidene acetonitrile group provides a chemically distinct handle for further derivatisation that is absent in non-phenylated analogs. The nitrile group can undergo reduction to a primary amine, hydrolysis to a carboxylic acid, or nucleophilic addition, while the phenyl ring enables electrophilic aromatic substitution, Suzuki coupling (if halogenated), or π-π stacking interactions with biological targets . The conjugated ylidene double bond additionally permits Michael addition and cycloaddition chemistries that are impossible with the saturated analog (CAS 78056-67-4). For medicinal chemistry groups constructing focused compound libraries, this scaffold offers a richer diversification potential than the simpler benzylpiperidine acetonitrile core, justifying its selection as a privileged building block for hit-to-lead exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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